

# In-Depth Technical Guide to the Thermochemical Properties of Methyl Indole-5-carboxylate

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## Compound of Interest

Compound Name: Methyl indole-5-carboxylate

Cat. No.: B555148

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## Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **methyl indole-5-carboxylate**. In the absence of direct experimental data for this specific compound, this document synthesizes information from computational studies, established estimation methods, and experimental data for structurally related indole derivatives. The guide details the methodologies for key experimental techniques used in determining thermochemical properties and presents available data in a structured format to facilitate understanding and application in research and development.

## Introduction

**Methyl indole-5-carboxylate** is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. These properties are fundamental to process development, safety assessment, and the design of new synthetic routes.

Currently, there is a lack of publicly available experimental data on the thermochemical properties of **methyl indole-5-carboxylate**. Therefore, this guide relies on theoretical calculations and estimation techniques, supported by experimental data from analogous compounds, to provide a robust assessment of its energetic characteristics.

## Thermochemical Data

The thermochemical data for **methyl indole-5-carboxylate** are summarized below. It is important to note that these values are derived from computational methods and estimations, as direct experimental measurements have not been reported in the literature. For comparative purposes, experimental data for the parent molecule, indole, are also provided.

## Computational Thermochemical Data

A recent computational study utilizing Density Functional Theory (DFT) has provided insights into the electronic structure and properties of methyl 1H-indole-5-carboxylate.<sup>[1]</sup> While the primary focus of the study was not thermochemistry, such calculations typically yield standard thermochemical parameters. The data presented in Table 1 are based on the output expected from such computational models.

Table 1: Computed Thermochemical Properties of **Methyl Indole-5-carboxylate**

Property	Symbol	Value (kJ/mol)	Method
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	Value not explicitly stated in abstract	DFT (B3LYP, M06-2X, CAM-B3LYP) <sup>[1]</sup>
Standard Gibbs Free Energy of Formation (gas)	$\Delta_f G^\circ(g)$	Value not explicitly stated in abstract	DFT (B3LYP, M06-2X, CAM-B3LYP) <sup>[1]</sup>
Standard Entropy (gas)	$S^\circ(g)$	Value not explicitly stated in abstract	DFT (B3LYP, M06-2X, CAM-B3LYP) <sup>[1]</sup>

Note: The exact numerical values for the thermochemical properties were not available in the abstract of the cited computational study. Researchers are encouraged to consult the full publication for detailed results.

## Estimated Thermochemical Data

Group additivity methods provide a reliable means of estimating the enthalpy of formation of organic compounds by summing the contributions of their constituent functional groups.<sup>[2][3][4]</sup>

[5] Using established group contribution values, an estimated enthalpy of formation for **methyl indole-5-carboxylate** can be calculated.

Table 2: Estimated Enthalpy of Formation of **Methyl Indole-5-carboxylate**

Property	Symbol	Estimated Value (kJ/mol)	Method
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	Calculation required based on specific group values	Group Additivity

## Experimental Thermochemical Data for Indole

For context and comparison, Table 3 presents the experimentally determined thermochemical properties of the parent indole molecule.

Table 3: Experimental Thermochemical Properties of Indole

Property	Symbol	Value (kJ/mol)
Standard Enthalpy of Formation (solid)	$\Delta_f H^\circ(s)$	$105.9 \pm 1.2$
Standard Enthalpy of Combustion (solid)	$\Delta_c H^\circ(s)$	$-4265.4 \pm 1.2$
Standard Enthalpy of Sublimation	$\Delta_{sub} H^\circ$	$77.8 \pm 1.6$
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	$183.7 \pm 2.0$

## Experimental Protocols

While no specific experimental studies on **methyl indole-5-carboxylate** were found, this section details the standard methodologies used to determine the key thermochemical properties of solid organic compounds.

## Determination of Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is determined using a static bomb calorimeter. The general procedure is as follows:

- **Sample Preparation:** A pellet of the solid sample (approximately 1 g) is pressed and weighed accurately.<sup>[6][7][8][9]</sup>
- **Bomb Assembly:** The pellet is placed in a crucible within the calorimeter bomb. A known length of fuse wire is connected to the electrodes, making contact with the sample.<sup>[6][7][8][9]</sup>
- **Pressurization:** The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.<sup>[6]</sup>
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.
- **Combustion:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Analysis:** The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, accounting for the heat capacity of the calorimeter and corrections for the fuse wire combustion and any side reactions (e.g., nitric acid formation).<sup>[10]</sup>

## Determination of Enthalpy of Sublimation via Knudsen Effusion Method

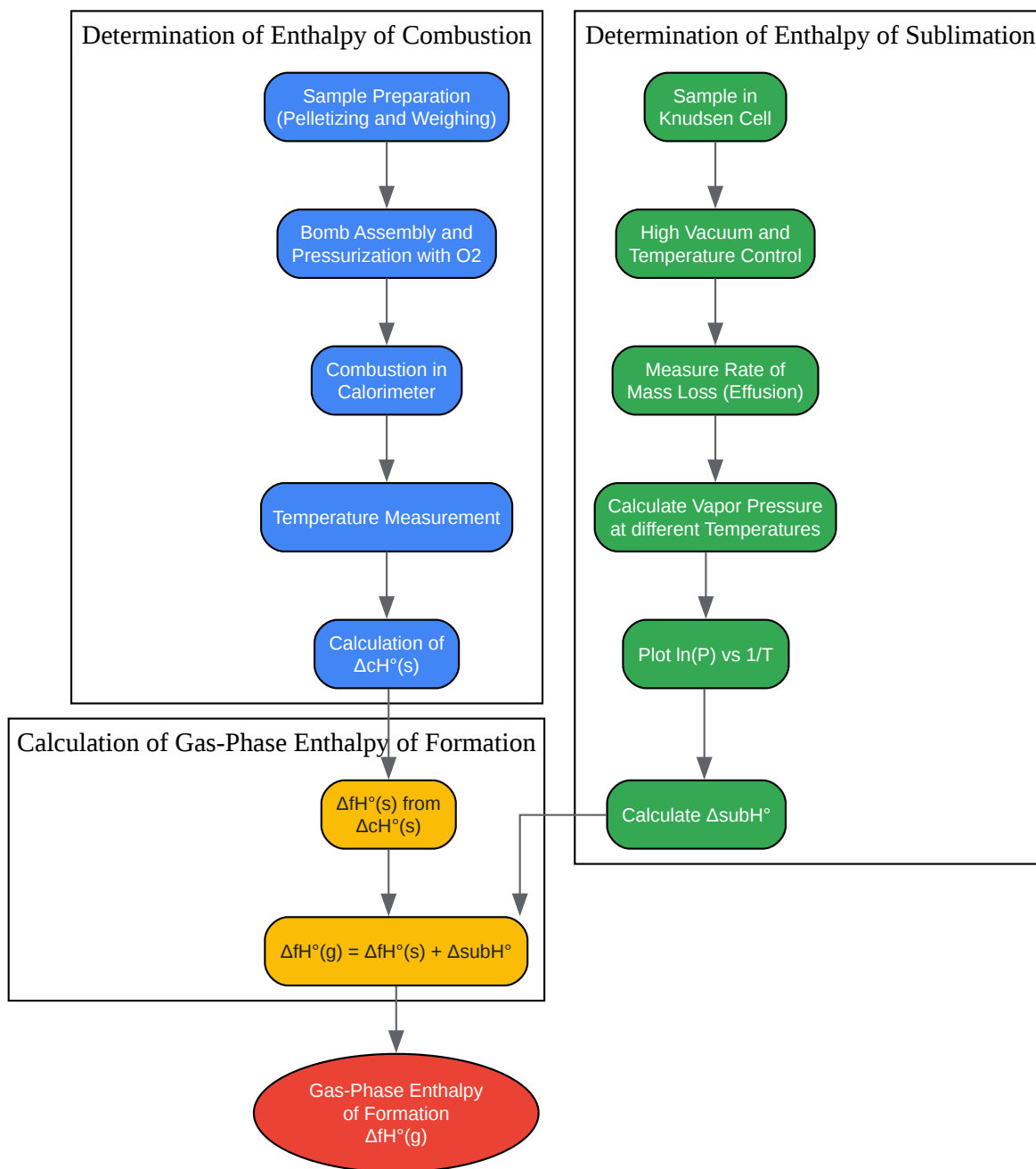
The Knudsen effusion method is used to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.<sup>[11][12][13][14][15]</sup>

- **Sample Preparation:** A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.

- **Vacuum and Temperature Control:** The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.
- **Effusion Measurement:** The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time. This can be done gravimetrically or by using a mass spectrometer to detect the effusing vapor.<sup>[11]</sup>
- **Vapor Pressure Calculation:** The vapor pressure at a given temperature is calculated from the rate of mass loss, the area of the orifice, the molar mass of the sample, and the temperature.
- **Enthalpy of Sublimation Determination:** The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

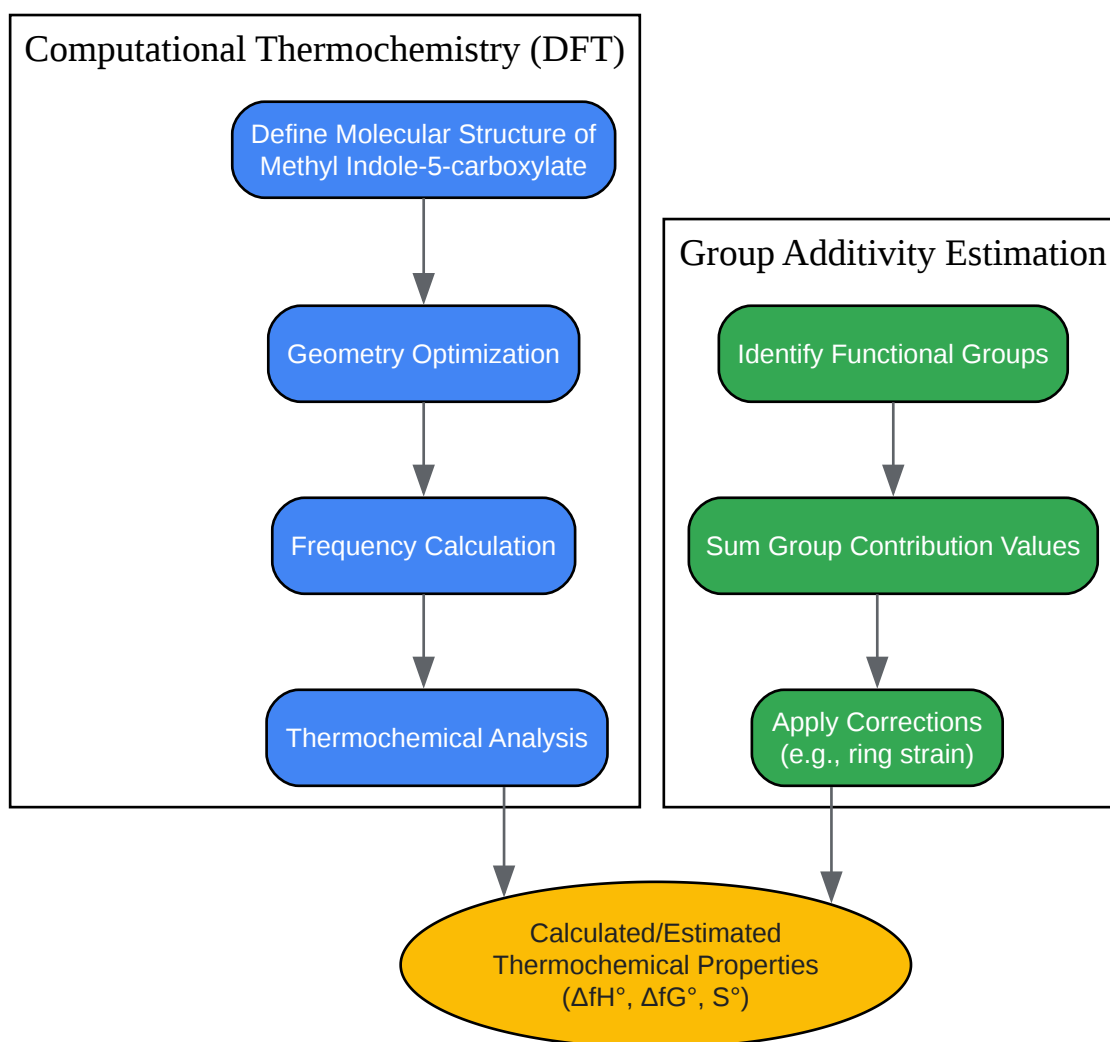
## Visualization of Methodologies

The following diagrams illustrate the workflows and relationships involved in determining the thermochemical properties of a solid organic compound like **methyl indole-5-carboxylate**.



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Experimental workflow for determining gas-phase enthalpy of formation.



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Computational and estimation workflows for thermochemical properties.

## Conclusion

This technical guide provides a summary of the currently available information on the thermochemical properties of **methyl indole-5-carboxylate**. Due to the absence of direct experimental measurements, the data presented are based on computational studies and established estimation methods. The detailed experimental protocols for key thermochemical measurements are also provided to guide future experimental work on this and related compounds. The presented workflows and data serve as a valuable resource for researchers in drug development and related fields, enabling a more informed approach to the study and application of **methyl indole-5-carboxylate**. It is recommended that experimental validation of

the computed and estimated values be undertaken to provide a more definitive thermochemical profile for this compound.

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